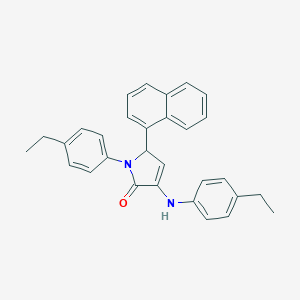

![molecular formula C19H15N5 B352873 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine CAS No. 380494-16-6](/img/structure/B352873.png)

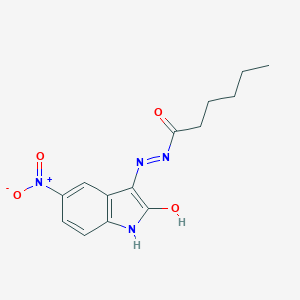

13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine is a useful research compound. Its molecular formula is C19H15N5 and its molecular weight is 313.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Tuning Photophysical Behavior through Cation Binding and Excited State Redox Potential

Research on related luminescent cyclam derivatives, such as 6-((naphthalen-1-ylmethyl)-amino)-trans-6,13-dimethyl-13-amino-1,4,8,11-tetraaza-cyclotetradecane, has demonstrated the ability to modify their emission properties dramatically through complexation with metal ions like Zn(II). This interaction deactivates amine lone pair electron donors, significantly increasing fluorescence quantum yields. This property is crucial for developing advanced materials for optical and electronic applications, highlighting the compound's role in photophysical studies (Moore et al., 2005).

Antimicrobial Activity of Naphthylpyridine-3-Carbonitrile Compounds

A series of compounds synthesized using 4-phenyl-6(naphthalen-2-yl)-2-oxo-1,2-dihydropridine-3-carbonitrile as a key material, including various derivatives, demonstrated significant antimicrobial activity. This research underscores the potential of naphthalene-based compounds in developing new antibacterial and antifungal agents, addressing the need for novel treatments against resistant microbial strains (Kotb et al., 2013).

Fluorescence Properties, Protonation, and Metal Coordination

Another study explored azacrown ethers with naphthyl branches, investigating their absorption, emission spectra, and behavior upon protonation and coordination with metals like Zn2+. These compounds' unique fluorescence properties and protonation steps provide insights into designing sensors and devices for detecting metal ions in various environments (Puntoriero et al., 2008).

Synthesis and Evaluation of Phosphorus Heterocyclic Compounds

The synthesis and antimicrobial evaluation of new phosphorus heterocyclic compounds, utilizing 1,8-diamino naphthalene as a starting material, have shown promising results against bacterial and fungal isolates. This highlights the compound's role in medicinal chemistry, particularly in developing new antimicrobial agents (Sankar et al., 2003).

Flame-Retardant Properties in Epoxy Resins

Research on phosphorus- and silicon-containing compounds as flame-retardant curing agents for epoxy resins, including those derived from naphthalene, has demonstrated their effectiveness in enhancing flame retardancy without significantly affecting thermal properties. This study is crucial for advancing materials science, particularly in developing safer, more efficient flame-retardant materials (Agrawal & Narula, 2014).

Eigenschaften

IUPAC Name |

4-naphthalen-1-yl-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c20-18-22-17(14-9-5-7-12-6-1-2-8-13(12)14)24-16-11-4-3-10-15(16)21-19(24)23-18/h1-11,17H,(H3,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKJRHOGEDXIMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3N=C(NC4=NC5=CC=CC=C5N34)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B352851.png)

![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)

![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)

![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)

![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)